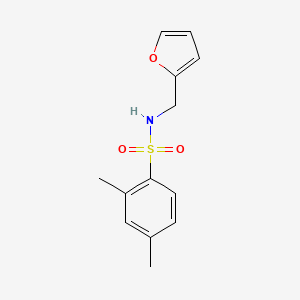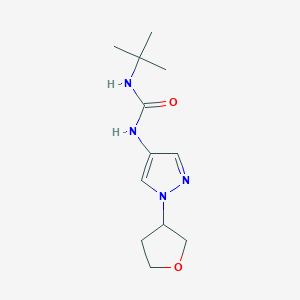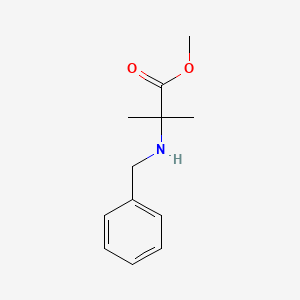
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine, also known as BDBM 13, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to block the activation of nuclear factor-kappa B (NF-κB), a protein complex that regulates immune responses and cell survival.
Biochemical and Physiological Effects:
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. It has also been shown to improve cognitive function and protect against neurodegeneration. However, more research is needed to fully understand the effects of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 in lab experiments is its relatively simple synthesis method, which makes it readily available for research. However, one limitation is the lack of information on its toxicity and potential side effects. More research is needed to determine the safety of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 for use in humans.
Direcciones Futuras
There are several future directions for research on 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is its ability to inhibit the growth of cancer cells, which could lead to the development of new cancer treatments. Additionally, further investigation is needed to fully understand the mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 and its effects on the human body.
Métodos De Síntesis
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 involves several steps, including the preparation of starting materials, cyclization, and reduction. The starting materials include 2-methylcyclobutanecarboxylic acid, 1,3-benzodioxole-5-carboxaldehyde, and hydrazine hydrate. The cyclization is achieved through the use of a coupling agent, such as N,N'-carbonyldiimidazole, and the reduction is carried out with sodium borohydride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has been studied for its potential therapeutic properties, particularly as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells, including breast cancer and leukemia. In addition, 4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine 13 has shown promise as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-15(16)13(14(17-18)9-3-2-4-9)10-5-6-11-12(7-10)20-8-19-11/h5-7,9H,2-4,8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNCSSYVJVOYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCC2)C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-5-cyclobutyl-2-methyl-2,3-dihydro-1H-pyrazol-3-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiophen-2-yl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2970847.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2970848.png)
![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)


![2-(4-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2970857.png)

![N~6~-benzyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970859.png)


![methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2970864.png)

![1-(4-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2970869.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-N-(4-methylphenyl)-1-benzofuran-5-sulfonamide](/img/structure/B2970870.png)